molecular formula C7H3F2NO4 B1296600 2,6-Difluoro-3-nitrobenzoic acid CAS No. 83141-10-0

2,6-Difluoro-3-nitrobenzoic acid

Cat. No. B1296600
Key on ui cas rn: 83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
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Patent
US09216981B2

Procedure details

Concentrated sulfuric acid (5 mL) was added into 2,6-difluoro benzoic acid (1.4 g, 9 mmol) and potassium nitrate (1 g, 9.9 mmol) was added gradually at 0° C. After the temperature of the reactant was elevated to a room temperature, the reactant was stirred for 24 hours. After pouring ice water into the reaction solution, extracting with ethylacetate, drying with sulfuric anhydride magnesium, and vacuum concentrating, the filtrate solid was washed with diethyl ether, and dried, so that 1.3 g of the target compound, 2,6-difluoro-3-nitro benzoic acid (percentage yield: 71%), was obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
target compound
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:8]=1[C:9]([OH:11])=[O:10].[N+:17]([O-])([O-:19])=[O:18].[K+]>>[F:6][C:7]1[C:15]([N+:17]([O-:19])=[O:18])=[CH:14][CH:13]=[C:12]([F:16])[C:8]=1[C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Name
potassium nitrate
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
target compound
Quantity
1.3 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reactant was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually at 0° C
CUSTOM
Type
CUSTOM
Details
was elevated to a room temperature
EXTRACTION
Type
EXTRACTION
Details
extracting with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sulfuric anhydride magnesium, and vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
WASH
Type
WASH
Details
the filtrate solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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